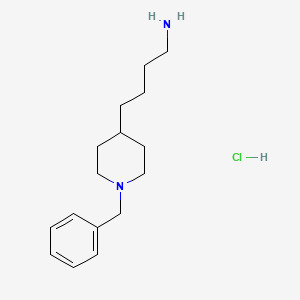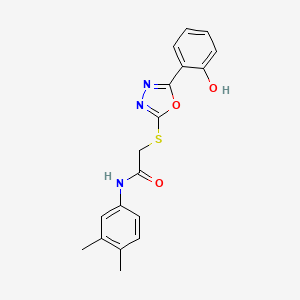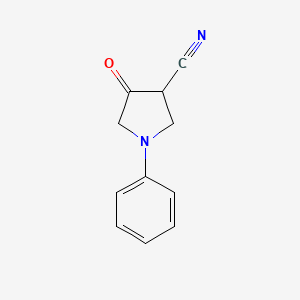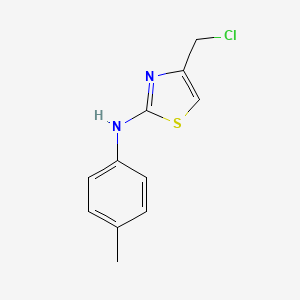![molecular formula C14H12N2O B11772241 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol CAS No. 421553-25-5](/img/structure/B11772241.png)
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is a compound that features a benzimidazole moiety attached to a phenyl ring, which is further connected to a methanol group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide and sulfur as the reaction medium . The reaction proceeds through the formation of a benzimidazole intermediate, which is then further functionalized to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of functional materials and organic ligands.
作用機序
The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol group.
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)carboxylic acid: Oxidized form of the compound.
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)amine: Amine derivative of the compound.
Uniqueness
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
特性
CAS番号 |
421553-25-5 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
[3-(1H-benzimidazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)16-14/h1-8,17H,9H2,(H,15,16) |
InChIキー |
GBOMHPYKQJIHHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)






